m-PEG11-OH (CAS 114740-40-8) is a discrete, monodisperse polyethylene glycol derivative featuring exactly 11 repeating ethylene oxide units, a terminal hydroxyl group for conjugation, and a stable methoxy cap. With a precise molecular weight of 516.62 g/mol, it serves as a critical structural building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Unlike traditional polymeric PEGs, this compound offers absolute structural uniformity with a Polydispersity Index (PDI) of exactly 1.0. This exact chain length enables precise stoichiometric control during synthesis, simplifies high-resolution LC-MS characterization of final drug products, and ensures the highly reproducible pharmacokinetic profiles required for advanced clinical translation [1].
Substituting discrete m-PEG11-OH with a similarly sized polydisperse alternative, such as mPEG-550, introduces a Poisson distribution of chain lengths into the synthesis pipeline. In precision applications like PROTAC and ADC manufacturing, this heterogeneity compounds during conjugation, resulting in a complex mixture of drug species with variable linker lengths. This variability severely complicates downstream purification, obscures high-resolution LC-MS analytical characterization by generating overlapping mass envelopes, and can trigger unpredictable immunogenic responses, such as the Accelerated Blood Clearance (ABC) phenomenon, which compromise therapeutic efficacy and regulatory Chemistry, Manufacturing, and Controls (CMC) approval [1].
Analytical characterization of bioconjugates requires precise mass identification. m-PEG11-OH provides a single, exact monoisotopic mass (516.62 g/mol) with a Polydispersity Index (PDI) of 1.0. In contrast, standard polydisperse mPEG-550 yields a broad mass spectrum containing multiple oligomeric species. When utilized in ADC or PROTAC synthesis, the discrete nature of m-PEG11-OH allows for the generation of a single intact conjugate mass peak, whereas polydisperse PEGs produce overlapping, unresolvable mass envelopes that hinder exact Drug-to-Antibody Ratio (DAR) quantification and regulatory compliance [1].
| Evidence Dimension | Polydispersity Index (PDI) and Mass Spectrum Profile |
| Target Compound Data | PDI = 1.0; Single monoisotopic mass peak |
| Comparator Or Baseline | Polydisperse mPEG-550 (PDI > 1.01; Broad multi-peak mass envelope) |
| Quantified Difference | Elimination of oligomeric variance, reducing mass spectrum complexity from >10 peaks to 1 exact peak. |
| Conditions | High-Resolution Mass Spectrometry (HRMS) of PEGylated bioconjugates |
Ensures unambiguous analytical characterization and simplifies regulatory CMC submissions for targeted therapeutics.
Traditional polydisperse PEGs are increasingly associated with the generation of anti-PEG antibodies (IgG and IgM), which lead to the Accelerated Blood Clearance (ABC) phenomenon and reduced drug efficacy upon repeated administration. Discrete PEGs like m-PEG11-OH exhibit a uniform hydration shell and precise structural presentation that significantly reduces non-specific protein adsorption and immune recognition compared to heterogeneous PEG mixtures. Studies demonstrate that utilizing single-molecular-weight discrete PEGs minimizes the antigenic variability that typically triggers the ABC effect in PEGylated therapeutics, ensuring consistent circulation half-lives [1].
| Evidence Dimension | Immunogenic potential and blood clearance rates |
| Target Compound Data | Uniform discrete PEG architecture minimizes antigenic epitope variability |
| Comparator Or Baseline | Polydisperse PEG mixtures (Higher propensity for anti-PEG IgG/IgM induction) |
| Quantified Difference | Significant reduction in accelerated blood clearance (ABC) risks associated with heterogeneous polymer mixtures. |
| Conditions | In vivo pharmacokinetic profiling and flow cytometry assays for anti-PEG antibodies |
Crucial for maintaining the circulation half-life and efficacy of biopharmaceuticals over multiple dosing cycles.
In the design of PROTACs, the linker must maintain the solubility of two highly hydrophobic targeting ligands. Compared to a purely aliphatic linker of similar length (e.g., undecyl chains), the 11 repeating ethylene oxide units of m-PEG11-OH provide massive improvements in aqueous solubility and prevent target-independent lipophilic aggregation. The oxygen-rich backbone extensively hydrogen-bonds with water, ensuring that the final PROTAC molecule remains soluble in physiological buffers and standard assay media without requiring excessive DMSO concentrations that could cause cellular toxicity[1].
| Evidence Dimension | Aqueous solubility and lipophilicity (LogP) |
| Target Compound Data | Highly hydrophilic PEG backbone prevents bioconjugate aggregation |
| Comparator Or Baseline | Aliphatic alkyl linkers (e.g., C11/C12 chains) (Highly hydrophobic, leading to poor aqueous solubility) |
| Quantified Difference | Orders of magnitude higher aqueous solubility compared to equivalent-length aliphatic chains. |
| Conditions | Physiological buffer formulation for PROTACs and cell-based assays |
Prevents drug aggregation and improves bioavailability, directly impacting the success rate of in vitro and in vivo assays.
m-PEG11-OH is the optimal choice when designing PROTACs that require a long, flexible, and highly hydrophilic spacer to bridge the E3 ligase ligand and the target protein ligand. Its discrete nature ensures exact linker length optimization, while its hydrophilicity prevents the aggregation of hydrophobic ligands in physiological assays [1].
Ideal for synthesizing ADC payloads where exact molecular weight and uniform Drug-to-Antibody Ratios (DAR) are strictly required for regulatory approval. The use of m-PEG11-OH eliminates the analytical ambiguity caused by polydisperse PEGs during high-resolution LC-MS characterization [2].
Employed in the formulation of lipid nanoparticles (LNPs) or targeted delivery vehicles where a monodisperse stealth coating is necessary. The absolute uniformity of m-PEG11-OH helps evade the immune system and mitigates the Accelerated Blood Clearance (ABC) effect seen with heterogeneous PEG mixtures [3].